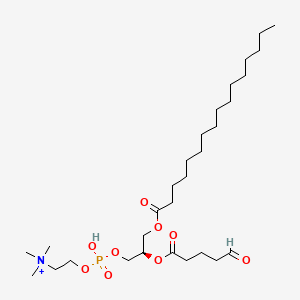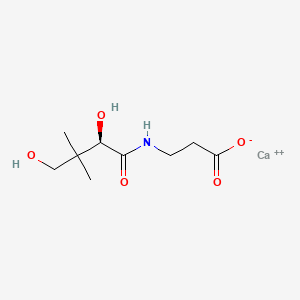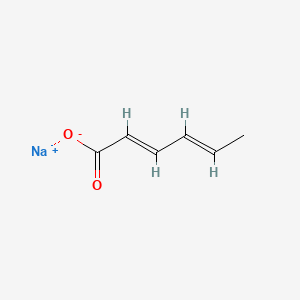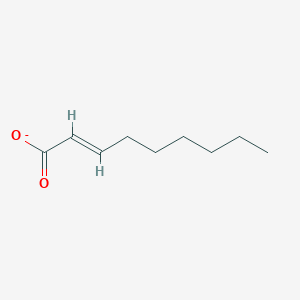
(E)-non-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-non-2-enoate is a monounsaturated fatty acid anion resulting from the deprotonation of the carboxy group of (E)-non-2-enoic acid. The major species at pH 7.3. It is a conjugate base of an (E)-non-2-enoic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Conversion to Alkadienoates : Thermal reactions of certain 2-alkenoate esters, like ethyl (2E)-2-phenylsulfinyl-2-alkenoates, can result in the formation of ethyl (2E,4E)-2,4-alkadienoates, indicating a potential application in chemical synthesis (Tanikaga et al., 1984).
Epoxy-Enoate Alcohol Cyclizations : The use of [Rh(CO)2Cl]2 catalysts for endo-selective cyclizations of epoxy-(E)-enoate alcohols demonstrates its applicability in synthesizing complex molecular structures like oxepanes and polyethers (Armbrust et al., 2015).
Enzyme Catalysis and Biological Applications
Enoate Reductase Activity : Research on enoate reductases from different sources, such as Clostridium sporogenes and Pseudomonas putida, highlights their role in the enantio- and regioselective addition of hydrogen to double bonds, relevant for biocatalysis and enzymatic synthesis (Mordaka et al., 2017); (Peters et al., 2014).
Asymmetric Reductions : The use of enoate reductases for asymmetric reductions of activated alkenes is a promising approach in producing enantiomerically pure building blocks for various applications (Richter et al., 2010).
Molecular Interactions and Structural Studies
C⋯π Interaction : The study of ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate revealed an unusual non-hydrogen bond type C⋯π interaction, important for understanding molecular interactions (Zhang et al., 2012).
Crystal Packing Analysis : The crystal packing of certain 2-enoates, like ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, has been studied to understand N⋯π and O⋯π interactions, which are crucial for molecular design and engineering (Zhang et al., 2011).
Propiedades
Nombre del producto |
(E)-non-2-enoate |
|---|---|
Fórmula molecular |
C9H15O2- |
Peso molecular |
155.21 g/mol |
Nombre IUPAC |
(E)-non-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/p-1/b8-7+ |
Clave InChI |
ADLXTJMPCFOTOO-BQYQJAHWSA-M |
SMILES isomérico |
CCCCCC/C=C/C(=O)[O-] |
SMILES canónico |
CCCCCCC=CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



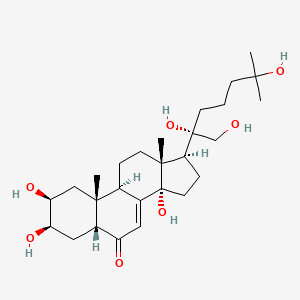
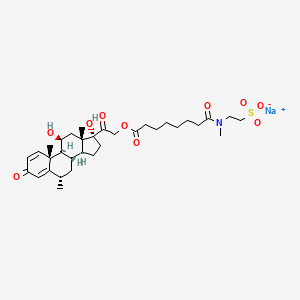
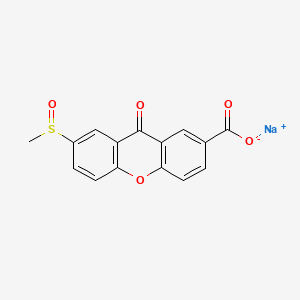
![sodium;[(3S,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate](/img/structure/B1262177.png)
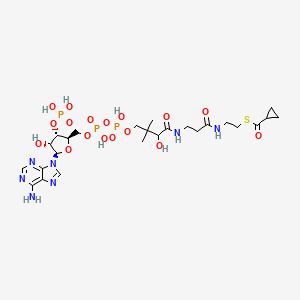
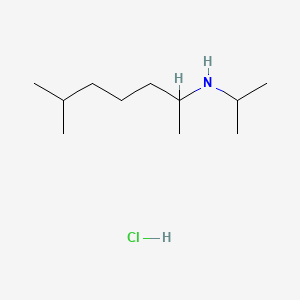
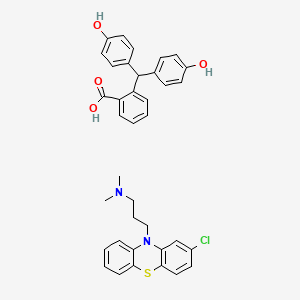
![(2S)-N-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-2-hydroxypropanamide](/img/structure/B1262184.png)
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)
![(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1262186.png)
![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)
